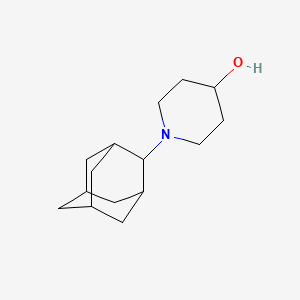![molecular formula C14H13N3O4S B5161360 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide, also known as NTBC, is a synthetic chemical compound that has been shown to have significant scientific research applications. NTBC is a potent inhibitor of tyrosine hydroxylase, which is an enzyme involved in the production of the neurotransmitter dopamine.
Wirkmechanismus
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide works by inhibiting tyrosine hydroxylase, which is an enzyme involved in the production of the neurotransmitter dopamine. Tyrosine hydroxylase converts the amino acid tyrosine to L-DOPA, which is then converted to dopamine. This compound binds to the active site of tyrosine hydroxylase and prevents the conversion of tyrosine to L-DOPA, which reduces the production of dopamine.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In addition to its role in the treatment of HT1, this compound has been shown to have potential therapeutic applications in other diseases such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the long-term effects of this compound on the body are still not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of tyrosine hydroxylase, which makes it a valuable tool for studying the role of dopamine in various biological processes. This compound is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, and its effects on biological systems may not fully reflect the effects of natural compounds. Additionally, the long-term effects of this compound on biological systems are not well understood, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide. One area of research is to further understand the long-term effects of this compound on biological systems. This could involve studying the effects of this compound on different organs and tissues in animal models. Another area of research is to explore the potential therapeutic applications of this compound in other diseases beyond HT1. This could involve studying the effects of this compound on dopamine-related disorders such as Parkinson's disease and addiction. Finally, there is also a need to develop new and more potent inhibitors of tyrosine hydroxylase that could be used in the treatment of HT1 and other diseases.
Synthesemethoden
The synthesis method of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide involves the reaction of 2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-nitroaniline and potassium thiocyanate to form the thiazole ring. The final step involves the reduction of the nitro group with hydrogen gas and palladium on carbon to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its scientific research applications. One of the primary uses of this compound is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver. HT1 is caused by a deficiency in fumarylacetoacetate hydrolase, an enzyme involved in the breakdown of tyrosine. The accumulation of toxic metabolites can lead to liver failure, kidney dysfunction, and neurological problems. This compound has been shown to be a potent inhibitor of tyrosine hydroxylase, which reduces the production of tyrosine and its toxic metabolites. This has led to significant improvements in the management of HT1.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-13(12-2-1-7-21-12)16-14-15-11(8-22-14)9-3-5-10(6-4-9)17(19)20/h3-6,8,12H,1-2,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOASHJJDNMZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
